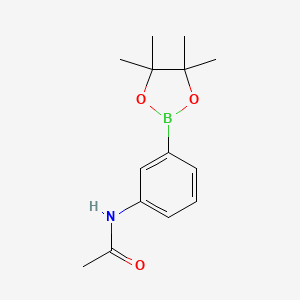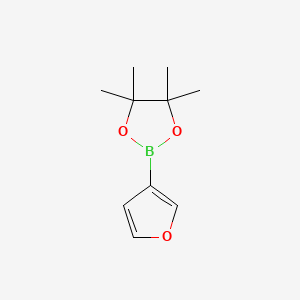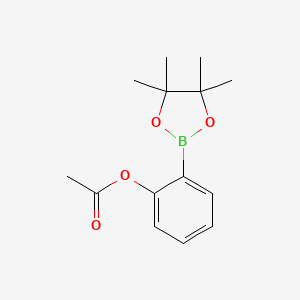
2-amino-2-(2,4-dichlorophenyl)acetic Acid
Übersicht
Beschreibung
2-Amino-2-(2,4-dichlorophenyl)acetic acid is a compound that is structurally related to a class of compounds with potential anti-inflammatory and immunosuppressive activities. While the provided papers do not directly discuss 2-amino-2-(2,4-dichlorophenyl)acetic acid, they do explore similar compounds, such as derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, which share a common motif of an amino-acetic acid linked to a chlorinated aromatic system . These studies are indicative of the interest in chlorinated amino-acetic acid derivatives for their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds, such as derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, involves various chemical reactions to introduce different substituents into the molecule. The papers describe the synthesis of a number of new derivatives, confirming their chemical structures through elemental analysis and infrared (IR) spectroscopy . Additionally, an optimized synthesis method for methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a compound with a similar chlorinated phenyl group, has been reported, highlighting the importance of reaction conditions such as temperature and molar ratios for achieving high yields .
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using spectral analysis, such as IR spectroscopy, and in some cases, X-ray crystallography. For instance, the crystal and molecular structure of a related compound, methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate, was characterized, revealing a non-planar structure with well-localized double bonds . This level of structural detail is crucial for understanding the molecular interactions and potential biological activities of these compounds.
Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex, with unexpected details emerging during the synthesis process. For example, the addition reactions of thioglycolic acid to 2-N-aralkylidene derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been studied, revealing new insights into the chemical properties of these molecules . The reactions of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate have also been explored, leading to the formation of ketene dithioacetals and acetals .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures and the presence of specific functional groups. The papers provided do not directly discuss the physical properties of 2-amino-2-(2,4-dichlorophenyl)acetic acid, but they do provide insights into the properties of structurally related compounds. For example, the solubility, melting points, and stability of these compounds can be inferred from their chemical structures and the presence of chlorinated aromatic systems, which are known to influence these properties.
Wissenschaftliche Forschungsanwendungen
Structural Modification of Natural Products
- Scientific Field : Medicinal and Pharmaceutical Chemistry .
- Summary of Application : Amino acids, including 2-amino-2-(2,4-dichlorophenyl)acetic Acid, are used in the structural modification of natural products to improve their performance and minimize their adverse effects .
- Methods of Application : The introduction of amino acids into natural products is expected to improve the performance of these products . The articles were divided into six types based on the backbone structures of the natural products, and the related applications of amino acids in the structural modification of natural products were discussed in detail .
- Results or Outcomes : Many natural products have shown improved biological activity and physicochemical properties following the introduction of amino acids .
Porphyrin-based Covalent Organic Frameworks
- Scientific Field : Biomaterials Science .
- Summary of Application : Porphyrin-based covalent organic frameworks (COFs) have garnered significant attention. The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .
- Methods of Application : This review comprehensively explores the synthesis and modulation strategies employed in the development of porphyrin-based COFs .
- Results or Outcomes : A chronological depiction of the evolution from design to application is presented, accompanied by an analysis of the existing challenges .
Herbicide Analysis
- Scientific Field : Analytical Chemistry .
- Summary of Application : 2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of phenoxyalkanoic acid herbicides in blood .
- Methods of Application : The method involves gas chromatography (GC) with electron-capture detection .
- Results or Outcomes : This method allows for the accurate determination of phenoxyalkanoic acid herbicides in blood samples .
Biological Potential of Indole Derivatives
- Scientific Field : Medicinal and Pharmaceutical Chemistry .
- Summary of Application : Indole derivatives, including those with a 2-amino-2-(2,4-dichlorophenyl)acetic Acid structure, have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : Researchers synthesize a variety of indole derivatives to screen for different pharmacological activities .
- Results or Outcomes : Many indole derivatives have shown diverse biological activities and have potential for new therapeutic possibilities .
Herbicide Analysis in Soils
- Scientific Field : Environmental Science .
- Summary of Application : 2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of 2-methyl-4-chlorophenoxyacetic acid (a herbicide) in soils .
- Methods of Application : The method involves gas chromatography (GC) technique .
- Results or Outcomes : This method allows for the accurate determination of 2-methyl-4-chlorophenoxyacetic acid in soil samples .
Drug Formulation
- Scientific Field : Pharmaceutical Sciences .
- Summary of Application : 2-(2-((2,6-Dichlorophenyl)(nitroso)amino)phenyl)acetic acid, a compound structurally similar to 2-amino-2-(2,4-dichlorophenyl)acetic Acid, is used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .
- Methods of Application : The compound is used in the formulation of drugs and in toxicity studies .
- Results or Outcomes : The use of this compound can aid in the approval process of new drugs .
Advanced Oxidation Processes for 2,4-D Degradation
- Scientific Field : Environmental Science .
- Summary of Application : Advanced oxidation processes (AOPs) have been used for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a type of organochlorine pesticide .
- Methods of Application : This review presents an overview of different AOPs to degrade 2,4-D, evaluating and comparing operation conditions, efficiencies, and intermediaries .
- Results or Outcomes : Based on this review, 2,4-D degradation is highly efficient in ozonation .
Analytical Method for 2,4-D and Its Transformation Products
- Scientific Field : Analytical Chemistry .
- Summary of Application : An analytical method, Method Validation No.110504, is designed for the quantitative determination of (2,4-dichlorophenoxy)acetic acid (2,4-D), 2,4-dichlorophenol and 4-chlorophenol in drinking, ground and surface water matrices .
- Methods of Application : The method uses LC/MS/MS for 2,4-D, 2,4-dichlorophenol and 4-chlorophenol, and GC/MS for 2,4-dichloroanisole .
- Results or Outcomes : This method allows for the accurate determination of these compounds in various water matrices .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-2-(2,4-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUSXKBQYIPZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378231 | |
| Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(2,4-dichlorophenyl)acetic Acid | |
CAS RN |
299169-13-4 | |
| Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)



![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)



